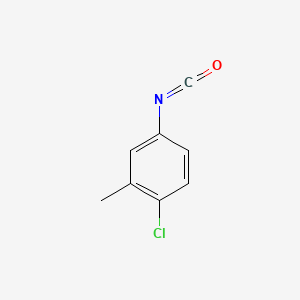
4-Chloro-3-methylphenyl isocyanate
概要
説明
作用機序
Target of Action
4-Chloro-3-methylphenyl isocyanate is an organic compound that contains an isocyanate group Isocyanates in general are known to react with compounds containing active hydrogen atoms, such as amines, aldehydes, and alcohols .
Mode of Action
The mode of action of this compound involves its isocyanate group. Isocyanates are highly reactive and can undergo various chemical reactions. They can react exothermically with many classes of compounds, releasing toxic gases . For instance, reactions with amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides can cause vigorous releases of heat .
Biochemical Pathways
It’s known that some isocyanates react with water to form amines and liberate carbon dioxide . This suggests that the compound may interfere with biochemical pathways involving these substances.
Pharmacokinetics
It’s known that isocyanates are toxic by ingestion, inhalation, and skin absorption . This suggests that the compound can be absorbed through various routes and could have significant bioavailability.
Result of Action
Exposure to isocyanates can cause severe injury, burns, or death . Contact with molten substance may cause severe burns to skin and eyes . Reaction with water or moist air may release toxic, corrosive, or flammable gases .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound decomposes in water, and this reaction can release flammable, toxic, or corrosive gases . Furthermore, when heated, vapors of the compound may form explosive mixtures with air .
準備方法
Synthetic Routes and Reaction Conditions
4-Chloro-3-methylphenyl isocyanate can be synthesized through the reaction of 4-chloro-3-methylphenylamine with phosgene. The reaction is typically carried out in an inert solvent such as toluene or dichloromethane under controlled temperature conditions to prevent decomposition .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors with precise temperature and pressure controls. The process often includes steps to purify the final product, such as distillation or recrystallization, to achieve the desired purity levels .
化学反応の分析
Types of Reactions
4-Chloro-3-methylphenyl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: Reacts with amines to form ureas.
Addition Reactions: Reacts with alcohols to form carbamates.
Hydrolysis: Reacts with water to form amines and carbon dioxide.
Common Reagents and Conditions
Amines: Used in the synthesis of urea derivatives.
Alcohols: Used to form carbamates, often catalyzed by tertiary amines or metal salts.
Water: Causes hydrolysis, leading to the formation of amines and carbon dioxide.
Major Products Formed
Ureas: Formed from reactions with amines.
Carbamates: Formed from reactions with alcohols.
Amines and Carbon Dioxide: Formed from hydrolysis reactions
科学的研究の応用
4-Chloro-3-methylphenyl isocyanate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and protein modifications.
Medicine: In the development of pharmaceuticals, particularly in the synthesis of urea-based drugs.
Industry: Used in the production of polymers, coatings, and adhesives
類似化合物との比較
Similar Compounds
- 4-Methoxyphenyl isocyanate
- 4-Fluorobenzyl isocyanate
- 4-Chlorophenyl isocyanate
- 3-Trifluoromethylphenyl isocyanate
Uniqueness
4-Chloro-3-methylphenyl isocyanate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other isocyanates. The presence of both chloro and methyl groups on the phenyl ring influences its reactivity and makes it suitable for specific synthetic applications .
特性
IUPAC Name |
1-chloro-4-isocyanato-2-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c1-6-4-7(10-5-11)2-3-8(6)9/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYBLHZWJJNVQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N=C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















